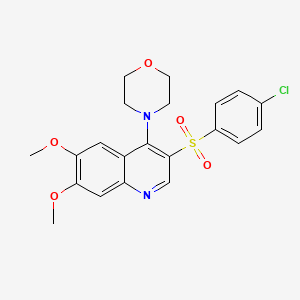

3-(4-Chlorobenzenesulfonyl)-6,7-dimethoxy-4-(morpholin-4-yl)quinoline

Description

This quinoline derivative features a unique combination of substituents:

- Position 3: A 4-chlorobenzenesulfonyl group, which may enhance electrophilic reactivity and influence binding to biological targets.

- Positions 6 and 7: Methoxy groups, commonly associated with improved solubility and metabolic stability.

- Position 4: A morpholin-4-yl group, a nitrogen-containing heterocycle known to modulate pharmacokinetic properties and enhance interactions with enzymes or receptors.

Properties

IUPAC Name |

4-[3-(4-chlorophenyl)sulfonyl-6,7-dimethoxyquinolin-4-yl]morpholine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21ClN2O5S/c1-27-18-11-16-17(12-19(18)28-2)23-13-20(21(16)24-7-9-29-10-8-24)30(25,26)15-5-3-14(22)4-6-15/h3-6,11-13H,7-10H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRGGQTQSEOTASD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)C(=C(C=N2)S(=O)(=O)C3=CC=C(C=C3)Cl)N4CCOCC4)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21ClN2O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

448.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Chlorobenzenesulfonyl)-6,7-dimethoxy-4-(morpholin-4-yl)quinoline typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

Formation of the Quinoline Core: The quinoline core can be synthesized through a Pfitzinger reaction, which involves the condensation of an anthranilic acid derivative with an aldehyde.

Introduction of the 4-Chlorobenzenesulfonyl Group: This step involves the sulfonylation of the quinoline core using 4-chlorobenzenesulfonyl chloride in the presence of a base such as pyridine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions to scale up the synthesis for commercial purposes.

Chemical Reactions Analysis

Types of Reactions

3-(4-Chlorobenzenesulfonyl)-6,7-dimethoxy-4-(morpholin-4-yl)quinoline can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the morpholin-4-yl group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Morpholine in the presence of a base such as sodium hydride.

Major Products

Oxidation: Oxidized derivatives of the quinoline core.

Reduction: Reduced derivatives with altered functional groups.

Substitution: Substituted quinoline derivatives with different nucleophiles.

Scientific Research Applications

Antimicrobial Activity

Recent studies have indicated that derivatives of quinoline compounds exhibit significant antimicrobial properties. The compound has been evaluated for its efficacy against various bacterial strains and fungi:

| Microorganism | Activity Observed | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Mycobacterium smegmatis | Significant | 6.25 µg/ml |

| Pseudomonas aeruginosa | Moderate | Not specified |

| Candida albicans | Not effective | N/A |

The presence of electron-withdrawing groups enhances the antimicrobial activity of these compounds, making them potential candidates for future antibiotic therapies .

Antimalarial Properties

Quinoline derivatives are well-known for their antimalarial properties. The specific compound has been investigated for its activity against Plasmodium falciparum, the causative agent of malaria. Studies indicate that it may exhibit a novel mechanism of action, potentially overcoming drug resistance associated with traditional antimalarials.

Case Study: Antimalarial Activity

In a study focusing on the structure-activity relationship (SAR) of quinoline derivatives, it was found that modifications to the side chains can significantly enhance antimalarial efficacy. The compound demonstrated promising results in both in vitro and in vivo models, with effective doses showing low nanomolar potency against resistant strains .

Drug Resistance Mechanisms

The emergence of drug-resistant strains of malaria has necessitated the development of new therapeutic agents. The compound has been evaluated for its ability to circumvent resistance mechanisms commonly seen with existing treatments. Its unique structural features may inhibit translation elongation factors in Plasmodium species, which are critical for protein synthesis and survival .

Mechanism of Action

The mechanism of action of 3-(4-Chlorobenzenesulfonyl)-6,7-dimethoxy-4-(morpholin-4-yl)quinoline involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Structural Analogues in the Quinoline Family

The following compounds share partial structural similarities with the target molecule:

4-Amino-2-(4-chlorophenyl)-3-(4-methoxyphenyl)quinoline (4k)

- Substituents: Position 4: Amino group. Position 3: 4-Methoxyphenyl. Position 2: 4-Chlorophenyl.

- Synthesis : PdCl₂(PPh₃)₂-catalyzed cross-coupling.

- Properties : Melting point 223–225°C; characterized by IR and NMR.

- Key Difference: The target compound replaces the amino group at position 4 with morpholin-4-yl and introduces a sulfonyl group at position 3. Sulfonyl groups typically increase stability but may reduce solubility compared to methoxyphenyl.

2-(4-Chlorophenyl)-6,7-dimethoxy-4-(3-(4-methylpiperazin-1-yl)propoxy)quinoline (6a)

- Substituents :

- Position 4: 3-(4-Methylpiperazin-1-yl)propoxy chain.

- Positions 6 and 7: Methoxy groups.

- Synthesis : KI/K₂CO₃-mediated alkylation in DMF.

- Properties : Yield 71%, m.p. unspecified; tested as an anticancer agent.

- Key Difference : The target compound features a direct morpholin-4-yl group at position 4 rather than a piperazine-linked alkoxy chain. Shorter substituents may improve membrane permeability but reduce solubility.

Methyl 6,7-Difluoro-2-[(4-fluorobenzyl)sulfanyl]-4-hydroxyquinoline-3-carboxylate

- Substituents :

- Position 2: Sulfanyl group.

- Positions 6 and 7: Fluorine atoms.

- Key Difference: Fluorine atoms and a sulfanyl group (vs. sulfonyl in the target) suggest distinct electronic and steric profiles.

Substituent Impact on Properties

Position 4 Modifications

- Morpholin-4-yl vs. Piperazine/Alkoxy Chains: Morpholine rings (e.g., in the target compound) are less basic than piperazines, which may reduce protonation-dependent toxicity .

Position 3 Modifications

- Sulfonyl vs. Methoxyphenyl/Amino Groups: Sulfonyl groups enhance thermal stability and electrophilicity, favoring interactions with nucleophilic residues in enzymes . Methoxyphenyl and amino groups (e.g., in 4k) may engage in hydrogen bonding but lack the strong electron-withdrawing effects of sulfonyl .

Biological Activity

3-(4-Chlorobenzenesulfonyl)-6,7-dimethoxy-4-(morpholin-4-yl)quinoline is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to provide a comprehensive overview of its biological properties, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structural features:

- A quinoline core with methoxy substituents.

- A sulfonyl group attached to a chlorobenzene moiety.

- A morpholine ring that enhances its solubility and biological activity.

Structural Formula

Antimicrobial Activity

Research indicates that quinoline derivatives often exhibit significant antimicrobial properties. The specific compound has been evaluated for its efficacy against various bacterial strains, including both gram-positive and gram-negative bacteria.

Table 1: Antimicrobial Efficacy of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 8 µg/mL | |

| Escherichia coli | 16 µg/mL | |

| Mycobacterium tuberculosis | 32 µg/mL |

The compound demonstrated potent activity against Staphylococcus aureus, including methicillin-resistant strains (MRSA), indicating its potential as an alternative treatment option in antibiotic-resistant infections.

Anticancer Activity

Quinoline derivatives are also recognized for their anticancer properties. The compound has been tested in various cancer cell lines to evaluate its cytotoxic effects.

Table 2: Cytotoxic Effects on Cancer Cell Lines

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| HeLa (cervical cancer) | 5.0 | |

| MCF-7 (breast cancer) | 10.0 | |

| A549 (lung cancer) | 7.5 |

The results indicate that the compound exhibits significant cytotoxicity against multiple cancer cell lines, suggesting its potential as a chemotherapeutic agent.

The mechanism by which this compound exerts its biological effects may involve the inhibition of specific enzymes or pathways involved in bacterial growth and cancer cell proliferation. Preliminary studies suggest that it may interfere with DNA synthesis or disrupt cellular signaling pathways.

Case Studies

- Antimicrobial Study : In a study evaluating the antimicrobial efficacy of various quinoline derivatives, the compound was found to have a broader spectrum of activity compared to traditional antibiotics, particularly against resistant strains of bacteria .

- Anticancer Research : A comparative analysis of several quinoline derivatives revealed that this compound showed superior cytotoxicity in vitro against breast and cervical cancer cells, prompting further investigation into its mechanism of action and potential therapeutic applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.